molecular formula C9H13N3O B13176533 6-(Aminomethyl)-2-cyclobutyl-3,4-dihydropyrimidin-4-one

6-(Aminomethyl)-2-cyclobutyl-3,4-dihydropyrimidin-4-one

Cat. No.: B13176533
M. Wt: 179.22 g/mol
InChI Key: CYVHDBGXINFZOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Aminomethyl)-2-cyclobutyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring fused with a cyclobutyl group and an aminomethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-2-cyclobutyl-3,4-dihydropyrimidin-4-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a cyclobutylamine derivative, the compound can be synthesized through a series of steps involving condensation, cyclization, and functional group transformations.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the desired transformations. The choice of reagents and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-2-cyclobutyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.

Scientific Research Applications

6-(Aminomethyl)-2-cyclobutyl-3,4-dihydropyrimidin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-2-cyclobutyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Aminomethyl)-2-cyclobutyl-3,4-dihydropyrimidin-4-one is unique due to its specific combination of a cyclobutyl group and a pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

4-(aminomethyl)-2-cyclobutyl-1H-pyrimidin-6-one

InChI

InChI=1S/C9H13N3O/c10-5-7-4-8(13)12-9(11-7)6-2-1-3-6/h4,6H,1-3,5,10H2,(H,11,12,13)

InChI Key

CYVHDBGXINFZOG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NC(=CC(=O)N2)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.